Carbarsone

Description

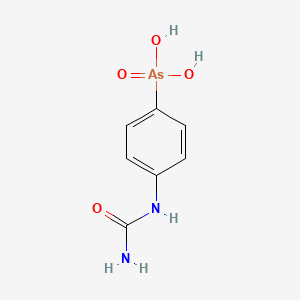

[4-(carbamoylamino)phenyl]arsonic acid is a member of ureas.

This compound is a compound used as an antiprotozoal drug for the treatment of histomoniasis (or blackhead disease) in addition to other infectious diseases in chicken and turkeys. It belongs to the organoarsenic group of chemical compounds and has antiamebic properties. It is also used as a food additive with the goal of increasing weight gain and controlling the occurrence of blackhead disease in chicken and turkeys.

[4-(aminocarbonyl-amino)phenyl] arsonic acid is an arsenic-based antiprotozoal drug which has been used in the treatment of infections.

sometimes used in treatment of intestinal amoebiasis; structure in first source

Properties

IUPAC Name |

[4-(carbamoylamino)phenyl]arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9AsN2O4/c9-7(11)10-6-3-1-5(2-4-6)8(12,13)14/h1-4H,(H3,9,10,11)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXBHTZSYYGCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9AsN2O4 | |

| Record name | CARBARSONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020246 | |

| Record name | Carbarsone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbarsone appears as white powder or solid. (NTP, 1992) | |

| Record name | CARBARSONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 10 mg/mL at 71.1 °F (NTP, 1992) | |

| Record name | CARBARSONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

121-59-5 | |

| Record name | CARBARSONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbarsone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbarsone [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbarsone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbarsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbarsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbarsone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbarsone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBARSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PK70TXE1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

345 °F (NTP, 1992) | |

| Record name | CARBARSONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19953 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Carbarsone chemical structure and properties

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and biological activities of Carbarsone. It is intended for researchers, scientists, and drug development professionals, offering a thorough resource on this organoarsenic compound.

Chemical Structure and Identification

This compound, with the IUPAC name [4-(carbamoylamino)phenyl]arsonic acid, is an organoarsenic compound.[1] Its structure is characterized by a central phenylarsonic acid moiety with a carbamoylamino (urea) group at the para position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [4-(carbamoylamino)phenyl]arsonic acid[1] |

| SMILES | C1=CC(=CC=C1NC(=O)N)--INVALID-LINK--(O)O[1] |

| CAS Number | 121-59-5[1] |

| PubChem CID | 8480[1] |

| Molecular Formula | C7H9AsN2O4[1] |

Physicochemical Properties

This compound is a white, odorless crystalline powder with a slightly acidic taste.[2][3] It is slightly soluble in water and ethanol but soluble in solutions of alkali hydroxides and carbonates.[4]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 260.08 g/mol [1] |

| Melting Point | 174 °C (345 °F)[1] |

| Water Solubility | 1 to 10 mg/mL at 21.7 °C (71.1 °F)[1] |

| pKa (Strongest Acidic) | 3.5 - 3.78[5] |

| Physical Description | White powder or solid[1][6] |

Experimental Protocols

Synthesis of this compound from p-Arsanilic Acid

This protocol describes a common method for the synthesis of this compound starting from p-arsanilic acid.

Materials:

-

p-Arsanilic acid

-

Urea

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Activated carbon

-

Distilled water

-

Reaction vessel with reflux condenser and stirrer

-

Heating mantle

-

pH meter or pH paper

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Preparation of the reaction mixture: In a suitable reaction vessel, dissolve a specific molar equivalent of p-arsanilic acid in an aqueous solution of sodium hydroxide.

-

Addition of urea: To the stirred solution, add a molar excess of urea.

-

Heating and reflux: Heat the mixture to reflux and maintain this temperature for several hours to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography.

-

Acidification and precipitation: After cooling the reaction mixture to room temperature, slowly add hydrochloric acid with continuous stirring until the pH of the solution reaches approximately 3-4. This compound will precipitate out of the solution.

-

Purification: The crude this compound precipitate is collected by filtration. It can be further purified by recrystallization. This typically involves dissolving the crude product in a hot alkaline solution, treating with activated carbon to remove colored impurities, filtering the hot solution, and then re-precipitating the this compound by acidification with hydrochloric acid.

-

Drying: The purified this compound is washed with cold distilled water and dried under vacuum to yield the final product.

Determination of this compound Solubility (Shake-Flask Method based on OECD TG 105)

This protocol outlines the determination of the water solubility of this compound using the shake-flask method, a widely accepted technique for establishing the saturation mass concentration of a substance in water.[4][7][8][9]

Materials:

-

This compound (analytical standard)

-

Distilled or deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector or other suitable analytical instrument for quantification

Procedure:

-

Preparation of a saturated solution: Add an excess amount of this compound to a known volume of water in a flask. The excess solid should be visible to ensure saturation.

-

Equilibration: Place the flask in a thermostatically controlled shaker bath set at a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase separation: After equilibration, allow the undissolved solid to settle. Separate the saturated aqueous phase from the excess solid by centrifugation at a high speed.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of water to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the water solubility of this compound in mg/L or mol/L based on the measured concentration and the dilution factor.

Determination of this compound pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.[3][10]

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Distilled, carbonate-free water

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Magnetic stirrer

Procedure:

-

Preparation of the this compound solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of carbonate-free water. A co-solvent like methanol may be used if solubility is low, but the results will be for that specific solvent mixture. Add KCl to maintain a constant ionic strength.

-

Titration setup: Place the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: Titrate the solution with the standardized NaOH solution, adding the titrant in small, precise increments. After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added. Continue the titration past the equivalence point.

-

Data analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa can be determined from the titration curve. It is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

HPLC Analysis of this compound in Animal Feed

This protocol provides a method for the quantitative analysis of this compound in animal feed using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][6]

Materials:

-

This compound (analytical standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or acetic acid (analytical grade)

-

Water (HPLC grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Vortex mixer

-

HPLC system equipped with a C18 column and a UV detector

Procedure:

-

Sample extraction:

-

Weigh a representative sample of the ground animal feed.

-

Add a suitable extraction solvent (e.g., a mixture of methanol and aqueous buffer).

-

Extract the this compound by shaking or sonication.

-

Centrifuge the mixture to pellet the solid feed particles.

-

-

Sample clean-up (if necessary):

-

The supernatant may require a clean-up step to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE).

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a weak solvent to remove impurities.

-

Elute the this compound with a stronger solvent (e.g., methanol).

-

-

HPLC analysis:

-

Mobile phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier like acetonitrile or methanol.

-

Column: A C18 reversed-phase column is commonly used.

-

Flow rate: A typical flow rate is around 1 mL/min.

-

Detection: this compound can be detected by UV absorbance at a specific wavelength (e.g., around 254 nm).

-

Quantification: Prepare a calibration curve using standard solutions of this compound. Inject the prepared sample extract into the HPLC system and determine the concentration of this compound by comparing its peak area to the calibration curve.

-

Mechanism of Action and Biological Activity

This compound is an antiprotozoal agent effective against various parasites, most notably Entamoeba histolytica, the causative agent of amoebiasis.[2] Like other pentavalent arsenicals, this compound is believed to be a prodrug that is reduced in vivo to its more toxic trivalent form.

The primary mechanism of action of arsenicals is the inhibition of sulfhydryl-dependent enzymes.[11] The trivalent arsenic atom has a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins. By binding to these groups, this compound can inactivate essential enzymes involved in key metabolic pathways of the parasite.

While a specific, detailed signaling pathway for this compound has not been fully elucidated, its action can be understood as a disruption of critical cellular processes due to widespread enzyme inhibition.

Caption: Proposed mechanism of action of this compound.

Metabolism

The metabolism of this compound primarily involves its reduction to the trivalent arsenic form, which is the active antiprotozoal agent. In mammals, ingested arsenic compounds, including this compound, can undergo methylation in the liver, a detoxification process that facilitates their excretion in the urine. Experimental studies in poultry have shown that this compound is metabolized and its residues can be found in tissues.

Caption: General metabolic workflow of this compound.

Conclusion

This compound is a well-characterized organoarsenic compound with established antiprotozoal properties. Its chemical structure and physicochemical properties have been extensively documented. While its precise molecular targets and the specific signaling pathways it disrupts are not fully understood, its mechanism of action is generally attributed to the inhibition of sulfhydryl-dependent enzymes in parasites. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this compound. Further research is warranted to elucidate the specific enzymatic targets of this compound to better understand its biological activity and potential for drug development.

References

- 1. Development of a high-performance liquid chromatography method for the simultaneous quantification of four organoarsenic compounds in the feeds of swine and chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiamoebic drugs for treating amoebic colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. oecd.org [oecd.org]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. filab.fr [filab.fr]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Entamoeba histolytica and E. invadens: sulfhydryl-dependent proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Discovery of Carbarsone

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the synthesis, discovery, and core scientific principles of Carbarsone, an organoarsenic compound of historical significance in medicinal chemistry.

Discovery and Historical Context

The development of this compound is rooted in the broader history of arsenic's use in medicine, which spans over two millennia.[1][2] From ancient Greek remedies to the 18th-century "Fowler's solution" (potassium arsenite) for various illnesses, arsenic compounds have long been recognized for their potent biological effects.[1][3]

The modern era of arsenical chemotherapy was pioneered by Paul Ehrlich, whose work led to the synthesis of Salvarsan in 1910, the first effective treatment for syphilis.[3] This "magic bullet" approach spurred research into other organoarsenic compounds for treating infectious diseases. This compound, chemically known as [4-[(aminocarbonyl)amino]phenyl]arsonic acid or p-ureidobenzenearsonic acid, emerged from this scientific pursuit.[4][5] It was developed as an antiprotozoal agent, primarily for the treatment of amoebic dysentery (amebiasis) and other protozoal infections like histomoniasis in poultry.[6][7][8] Though its use in humans has been largely superseded by safer drugs, it remained in veterinary use as a feed additive for some time.[7]

Physicochemical and Toxicological Data

This compound is a white, crystalline powder with a slightly acidic taste.[9] Its key properties and toxicological data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₇H₉AsN₂O₄ | [5][7] |

| Molar Mass | 260.08 g/mol | [5][7] |

| Melting Point | 174 °C | [5] |

| Appearance | White crystalline powder | [10] |

| Solubility | Slightly soluble in water and alcohol. Soluble in solutions of alkali hydroxides and carbonates. Insoluble in ether and chloroform. | [5][9] |

| CAS Number | 121-59-5 |[5][7] |

Table 2: Toxicological Data

| Parameter | Value | Species | Reference(s) |

|---|

| Oral LD₅₀ | 510 mg/kg | Rat | |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most notably starting from the key intermediate, arsanilic acid.

Synthesis of the Precursor: Arsanilic Acid

The foundational precursor for this compound synthesis is 4-aminophenylarsonic acid, commonly known as arsanilic acid. It is synthesized via the Béchamp reaction, which involves the arsenation of aniline with arsenic acid.

Experimental Protocol: Synthesis of Arsanilic Acid (Adapted from Organic Syntheses procedure)[11]

-

Reaction Setup : In a 3-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and a condenser for downward distillation, add 1035 g of arsenic acid (80–85%).

-

Aniline Addition : Gradually add 828 g of aniline in 100 cc portions while stirring to break up the resulting lumps of aniline arsenate.

-

Heating : Add an additional 800 cc of aniline to the flask. Heat the mixture in an oil bath at 155–160°C with continuous stirring for 4.5 hours. During this time, water and some aniline will distill off.

-

Work-up : Pour the hot reaction mixture into 700 cc of water.

-

Alkalization : Prepare a solution of 330 g of sodium hydroxide in 1400 cc of water. Use a portion of this alkali solution to rinse the reaction flask and add it to the main mixture. Add the remainder of the alkali solution and agitate the mixture while cooling.

-

Separation : Two layers will form: an upper, dark aniline layer and a lower, pink-colored aqueous alkaline layer containing the sodium salt of arsanilic acid. Separate the lower aqueous layer while it is still warm using a separatory funnel.

-

Decolorization & Filtration : Treat the aqueous solution with 15 g of decolorizing carbon and filter through paper.

-

Precipitation : Acidify the filtrate with concentrated hydrochloric acid until the pH endpoint is reached (a faint yellow color using bromophenol blue indicator paper).

-

Crystallization : Induce crystallization by scratching the inside of the flask. Allow the solution to stand overnight to complete the precipitation of arsanilic acid.

-

Isolation : Filter the crystals, wash with cold water, and dry to yield arsanilic acid.

Primary Synthesis Route: From Arsanilic Acid

The most direct synthesis of this compound involves the reaction of arsanilic acid with a cyanate source to form the urea functional group.

Experimental Protocol: Synthesis via Cyanate Reaction (Based on Stickings, 1928 and DE 213155)[5]

-

Preparation : Dissolve the sodium salt of arsanilic acid in water.

-

Reaction : Treat the aqueous solution of sodium arsanilate with a solution of potassium cyanate (KOCN) or introduce cyanogen bromide (CNBr).

-

Acidification : After the reaction is complete, carefully acidify the mixture. This protonates the arsonic acid and causes the this compound product to precipitate out of the solution.

-

Isolation and Purification : The precipitated white powder is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Caption: Synthesis of this compound from Arsanilic Acid.

Alternative Synthesis Route: From p-Nitroaniline

An alternative, multi-step synthesis begins with p-nitroaniline, which is converted to arsanilic acid before the final step.

Experimental Protocol: Multi-step Synthesis (Adapted from ChemBK)

-

Diazotization : Add p-nitroaniline to hydrochloric acid, stir, and cool the mixture to -5°C. Slowly add a solution of sodium nitrite and allow it to react for 1 hour to form the diazonium salt solution.

-

Arsine Reaction (Bart Reaction) : In a separate vessel, dissolve arsenic trioxide and sodium carbonate in water by heating to 100°C. Cool the resulting sodium arsenite solution and add a copper sulfate solution, keeping the temperature below 25°C. Add the previously prepared diazonium salt solution to this mixture, maintaining the temperature below 25°C to yield a solution of p-nitrophenylarsonic acid.

-

Reduction : Reduce the nitro group of p-nitrophenylarsonic acid to an amino group using a suitable reducing agent (e.g., ferrous sulfate or catalytic hydrogenation) to form p-aminophenylarsonic acid (arsanilic acid).

-

Urea Formation : React the resulting arsanilic acid with a cyanate source (e.g., potassium cyanate) followed by acidification, as described in Protocol 3.2, to yield this compound.

Caption: Multi-step synthesis workflow for this compound.

Mechanism of Action and Metabolism

The precise mechanism of action for this compound as an anti-amebic agent is not fully elucidated but is attributed to the arsenic moiety. It is believed that the organoarsenic compound interacts with and inhibits essential sulfhydryl-containing enzymes within the protozoan, disrupting its metabolism and leading to cell death.

In the host, this compound is known to be metabolized back into arsanilic acid.[4] The toxicity and any potential carcinogenicity of arsenicals are influenced by the binding of arsenic to proteins like tubulin, which can lead to mitotic arrest, and by its potential to alter DNA repair processes and methylation patterns.[10]

Caption: Metabolic pathway of this compound in the host.

References

- 1. History of the development of arsenic derivatives in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arsenic Exposure and Toxicology: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound [drugfuture.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound [bionity.com]

- 9. This compound | 121-59-5 [chemicalbook.com]

- 10. This compound | C7H9AsN2O4 | CID 8480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

In Vivo Metabolism and Metabolic Pathways of Carbarsone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbarsone (p-ureidobenzenearsonic acid) is an organoarsenic compound that has been historically used as an antiprotozoal agent in both human and veterinary medicine. Despite its long history of use, particularly in the poultry industry as a feed additive to promote growth and control disease, detailed information on its in vivo metabolism and metabolic pathways remains relatively sparse in modern scientific literature. This technical guide synthesizes available data, including inferences from studies on structurally related aromatic arsenicals like roxarsone and arsanilic acid, to provide a comprehensive overview of the metabolic fate of this compound.

In Vivo Metabolism of this compound

The in vivo metabolism of this compound is primarily characterized by the biotransformation of the arsenic moiety. The metabolic processes involve hydrolysis, reduction, and methylation, leading to the formation of various arsenic species that are subsequently excreted. The liver is considered a primary site for arsenic metabolism.

Key Metabolic Transformations:

-

Hydrolysis to Arsanilic Acid: Evidence suggests that this compound can be hydrolyzed in vivo to form arsanilic acid. This initial step involves the cleavage of the ureido group from the phenylarsonic acid backbone.

-

Conversion to Inorganic Arsenic: A significant metabolic pathway for aromatic arsenicals is the degradation of the parent compound to inorganic arsenic, specifically arsenate (AsV) and arsenite (AsIII). This conversion is a critical step as it releases more toxic forms of arsenic into the system. Studies on roxarsone in chickens have demonstrated this transformation, and it is a probable pathway for this compound as well.[1][2][3][4]

-

Methylation of Inorganic Arsenic: Once inorganic arsenic is formed, it enters the well-established arsenic methylation pathway. This process, occurring primarily in the liver, involves the sequential addition of methyl groups to arsenite (AsIII), forming monomethylarsonic acid (MMAV) and dimethylarsinic acid (DMAV).[5] Trivalent methylated intermediates, monomethylarsonous acid (MMAIII) and dimethylarsinous acid (DMAIII), are also formed and are considered to be highly toxic.

Excretion

The excretion of this compound and its metabolites occurs through both urine and feces. The parent drug, along with its various metabolic products, is eliminated from the body. Mass balance studies on the related compound roxarsone in chickens show that a large portion of the ingested arsenic is excreted.[6][7] It is anticipated that a similar excretion pattern exists for this compound, with a significant amount of the parent compound being excreted unchanged.

Quantitative Data on Arsenical Metabolism

Direct quantitative data on the in vivo metabolism of this compound is limited. However, studies on roxarsone in poultry provide valuable insights that can be cautiously extrapolated. The following table summarizes the arsenic species found in chicken breast meat after feeding with roxarsone, which can serve as a proxy for understanding the potential metabolic profile of this compound.

| Arsenic Species | Concentration in Roxarsone-Fed Chickens (µg/kg)[3] | Concentration in Control Chickens (µg/kg)[3] |

| Unmetabolized Roxarsone | Significantly higher | Not specified |

| Arsenite (AsIII) | 3.1 | 0.41 |

| Unidentified Arsenic Species | Significantly higher | Not specified |

Note: These data are for roxarsone and are intended to be illustrative of the types of metabolites that may be formed from this compound.

Experimental Protocols

General In Vivo Study Protocol in an Animal Model (e.g., Rats or Poultry)

-

Animal Acclimation and Dosing:

-

Animals are acclimated to laboratory conditions for a specified period.

-

A control group receives a standard diet, while the experimental group receives a diet supplemented with a known concentration of this compound.

-

For pharmacokinetic studies, a single oral or intravenous dose may be administered.

-

-

Sample Collection:

-

Urine and feces are collected at regular intervals over a defined period (e.g., 24, 48, 72 hours) to determine excretion patterns.

-

Blood samples are collected at various time points to determine the plasma concentration-time profile of the parent drug and its metabolites.

-

At the end of the study, animals are euthanized, and tissues (e.g., liver, kidney, muscle) are collected to assess tissue distribution and residue levels.[8][9][10]

-

-

Sample Preparation:

-

Urine and plasma samples may require dilution and filtration before analysis.

-

Feces and tissue samples require homogenization and extraction procedures to isolate the arsenic species. Common extraction solvents include methanol or a mixture of methanol and water.[11]

-

Solid-phase extraction (SPE) may be used for sample cleanup and concentration of analytes.

-

-

Analytical Methodology for Arsenic Speciation:

-

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most common and sensitive technique for the separation and quantification of different arsenic species.[12][13]

-

The HPLC separates the different arsenic compounds (e.g., this compound, arsanilic acid, AsIII, AsV, MMA, DMA) based on their chemical properties.

-

The ICP-MS provides element-specific detection of arsenic with high sensitivity, allowing for the quantification of each separated species.

-

Gas chromatography with flame-ionization detection has also been used for the determination of arsanilic acid derived from this compound after a series of chemical conversions.[11]

-

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic pathway of this compound, based on the metabolism of other aromatic arsenicals and the general principles of arsenic biotransformation.

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for In Vivo Metabolism Study

This diagram outlines a typical experimental workflow for investigating the in vivo metabolism of this compound in an animal model.

Caption: Experimental workflow for an in vivo metabolism study.

Conclusion

The in vivo metabolism of this compound, an organoarsenic compound, is a complex process that likely involves hydrolysis to arsanilic acid, subsequent degradation to inorganic arsenic, and methylation to form various arsenic species. While direct quantitative data for this compound is scarce, studies on analogous compounds such as roxarsone provide a foundational understanding of its metabolic fate. Further research employing modern analytical techniques like HPLC-ICP-MS is necessary to fully elucidate the quantitative metabolic profile and pharmacokinetic parameters of this compound and its metabolites in different animal species. This knowledge is crucial for a comprehensive risk assessment and for understanding the potential for arsenic exposure from its use in animal agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. Biotransformation of 3-nitro-4-hydroxybenzene arsonic acid (roxarsone) and release of inorganic arsenic by Clostridium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organoarsenic Drugs over Time: The Pharmacokinetics of Roxarsone in Chicken Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Transfer of arsenic from poultry feed to poultry litter: A mass balance study [inis.iaea.org]

- 7. Transfer of arsenic from poultry feed to poultry litter: A mass balance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tissue damage and concentration at the injection site after intramuscular injection of chemotherapeutics and vehicles in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Residue depletion of imidocarb in Swine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elimination of arsenic from pig tissues following arsanilic acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The gas-chromatographic determination of arsanilic acid and this compound in animal feeding stuffs - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. Arsenic speciation and reactivity in poultry litter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. www1.udel.edu [www1.udel.edu]

The Pharmacological Profile of p-Ureidobenzenearsonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Ureidobenzenearsonic acid, more commonly known as carbarsone, is an organoarsenic compound that has been historically utilized as an antiprotozoal agent.[1][2][3] Its primary applications were in the treatment of amebiasis in humans and for the control of histomoniasis (blackhead disease) in turkeys.[1][3] Additionally, it was employed as a feed additive for poultry to promote weight gain. This compound is a derivative of arsanilic acid, and its therapeutic and toxicological properties are intrinsically linked to its arsenic content.[1] This technical guide provides a comprehensive overview of the available pharmacological data on p-ureidobenzenearsonic acid, with a focus on its toxicological profile, metabolic fate, and the analytical methods used for its detection.

Pharmacodynamics

The primary pharmacodynamic effect of p-ureidobenzenearsonic acid is its antiprotozoal activity. While the precise molecular mechanism of action has not been extensively elucidated in recent literature, it is understood to be dependent on the presence of arsenic. The efficacy of this compound has been demonstrated against various protozoan parasites.

| Parameter | Organism | Value | Conditions |

| Efficacy | Coccidiosis in turkeys | Effective at 0.0375% in diet | In combination with amprolium[4][5] |

| Efficacy | Histomoniasis in turkeys | Effective at 0.0250% in diet | In combination with amprolium[4][5] |

Metabolism and Pharmacokinetics

The metabolic fate of p-ureidobenzenearsonic acid is a critical aspect of its pharmacological profile. It is known to be metabolized in the body to arsanilic acid.[1][2] This metabolic conversion is a key consideration for both its therapeutic activity and its potential for toxicity.

Metabolic Pathway of p-Ureidobenzenearsonic Acid

Caption: Metabolic conversion of p-ureidobenzenearsonic acid to arsanilic acid.

Toxicology

The toxicology of p-ureidobenzenearsonic acid and its metabolite, arsanilic acid, is primarily associated with arsenic toxicity. Symptoms of acute toxicity from arsenic compounds can include irritation of the gastrointestinal tract, nausea, vomiting, and diarrhea. Chronic exposure may lead to more severe health issues.

| Compound | Test | Route | Species | Dose |

| Arsanilic acid, N-glycoloyl-, monosodium salt | LD50 | Oral | Mouse | 20 g/kg |

| Arsanilic acid, N-glycoloyl-, monosodium salt | LD50 | Intravenous | Mouse | 5400 mg/kg |

| Arsanilic acid, N-glycoloyl-, monosodium salt | LD50 | Oral | Cat | 1060 mg/kg |

| Arsanilic acid | LD50 | Oral | Rat | >1 g/kg[7] |

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of p-ureidobenzenearsonic acid are scarce in contemporary literature. However, based on historical data, the following outlines the general methodologies for its analysis.

Determination of p-Ureidobenzenearsonic Acid in Animal Tissues and Feed

A common analytical approach for the quantification of this compound involves its conversion to arsanilic acid followed by colorimetric or chromatographic detection.

1. Extraction:

-

The tissue or feed sample is homogenized.

-

This compound is extracted from the matrix using a suitable solvent, such as methanol.[8]

2. Clean-up:

-

The extract is passed through an ion-exchange column to remove interfering substances.[8]

3. Hydrolysis:

-

The cleaned extract is subjected to hydrolysis with sodium hydroxide to convert this compound to arsanilic acid.[8][9]

4. Derivatization (for colorimetric analysis):

-

The resulting arsanilic acid is diazotized.

-

The diazotized product is then coupled with a chromogenic agent, such as 2-aminoethyl-1-naphthylamine, to produce a colored compound.[8]

5. Quantification:

-

Spectrophotometry: The absorbance of the colored solution is measured at a specific wavelength to determine the concentration.[8]

-

Gas Chromatography (GC): The arsanilic acid can be reduced to aniline using Raney alloy. The resulting aniline is then separated by steam distillation and solvent extraction, and finally quantified by gas chromatography with flame-ionization detection.[9]

General Analytical Workflow for this compound Determination

Caption: General workflow for the analysis of this compound in biological samples.

Signaling Pathways

There is a lack of specific information in the available literature detailing the effects of p-ureidobenzenearsonic acid on intracellular signaling pathways in either host or protozoan cells. It is hypothesized that its mechanism of action, like other arsenicals, may involve the inhibition of sulfhydryl-containing enzymes, thereby disrupting critical metabolic pathways in the target organism. However, specific signaling cascades have not been identified.

Conclusion

p-Ureidobenzenearsonic acid (this compound) is an organoarsenic compound with a history of use as an antiprotozoal agent. Its pharmacological activity is attributed to its arsenic content, and it is metabolized to arsanilic acid. While its efficacy against certain protozoa is documented, detailed quantitative data on its pharmacokinetics and a precise molecular mechanism of action are not well-established in recent scientific literature. The toxicological profile is characteristic of arsenic compounds. The analytical methods for its detection are based on its conversion to arsanilic acid. Due to its withdrawal from use in food-producing animals in many regions, contemporary research on this compound is limited. Further investigation would be required to fully elucidate its pharmacological and toxicological profile according to modern standards.

References

- 1. chemos.de [chemos.de]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Efficacy and compatibility of amprolium and this compound against Coccidiosis and blackhead in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Arsanilic acid | CAS#:98-50-0 | Chemsrc [chemsrc.com]

- 8. Residues of prophylactics in animal products. Part III. The determination of this compound in poultry meat - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. The gas-chromatographic determination of arsanilic acid and this compound in animal feeding stuffs - Analyst (RSC Publishing) [pubs.rsc.org]

Carbarsone: A Technical Overview of its Biological Interactions and Cellular Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbarsone, an organoarsenic compound, has a history of use as an antiprotozoal agent for the treatment of amebiasis and other infections.[1][2][3] While its application in human medicine has largely been discontinued, it has seen use in veterinary medicine, particularly as a feed additive for poultry to control histomoniasis (blackhead disease).[2][3][4] This technical guide provides an in-depth overview of the current understanding of this compound's biological targets and cellular effects, with a focus on presenting available quantitative data and outlining the mechanistic pathways associated with its arsenical nature.

Quantitative Toxicological Data

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | 317 mg/kg | [5] |

Note: The LD50 value is sourced from a Safety Data Sheet, which cites the Registry of Toxic Effects of Chemical Substances (RTECS).

Biological Targets and Cellular Effects

The biological activity of this compound is primarily attributed to its arsenic content. The general mechanism of action for arsenicals involves the disruption of fundamental cellular processes.

Inhibition of Cellular Respiration

Arsenic compounds are known to interfere with cellular energy production through two primary mechanisms:

-

Inhibition of Pyruvate Dehydrogenase: Trivalent arsenicals, which can be formed from the metabolism of this compound, can inhibit the pyruvate dehydrogenase complex (PDH). This enzyme complex is crucial for the conversion of pyruvate to acetyl-CoA, a key entry point into the citric acid cycle. Inhibition of PDH leads to a reduction in cellular respiration and ATP synthesis.

-

Uncoupling of Oxidative Phosphorylation: Pentavalent arsenic, the form present in this compound, can act as a phosphate analog. It can substitute for phosphate in the formation of ATP, leading to the formation of an unstable arsenate ester that readily hydrolyzes. This process, known as arsenolysis, uncouples oxidative phosphorylation from the electron transport chain, dissipating the proton motive force and inhibiting ATP synthesis.

Interaction with Sulfhydryl Groups

Trivalent arsenicals have a high affinity for sulfhydryl (-SH) groups present in proteins, particularly enzymes. By binding to these groups, arsenicals can inactivate a wide range of enzymes that are critical for various cellular functions. This non-specific enzyme inhibition contributes significantly to the overall toxicity of arsenic compounds.

Potential for Tubulin Interaction

Some studies on arsenic compounds suggest a potential for interaction with tubulin, a key component of microtubules. This interaction can disrupt microtubule dynamics, leading to mitotic arrest and interference with cellular processes such as cell division and intracellular transport. However, specific studies confirming this interaction for this compound are lacking.

Signaling Pathways and Experimental Workflows

Due to the limited specific research on this compound's direct molecular interactions, the following diagrams illustrate the generally accepted mechanisms of arsenical toxicity, which are presumed to be the primary modes of action for this compound.

Caption: Proposed mechanism of this compound toxicity.

Experimental Protocols

Detailed experimental protocols for assessing the specific biological effects of this compound are not well-documented in recent literature. However, researchers can adapt established assays for studying the effects of arsenicals on cellular processes. Below are general outlines for relevant experimental approaches.

Pyruvate Dehydrogenase (PDH) Activity Assay

This assay measures the activity of the PDH complex, a potential target of this compound's trivalent arsenic metabolites.

Caption: Workflow for a PDH activity assay.

Mitochondrial Respiration and Oxidative Phosphorylation Assay

This experiment assesses the impact of this compound on mitochondrial function using high-resolution respirometry.

Caption: Substrate-uncoupler-inhibitor titration protocol.

Conclusion

This compound's biological effects are intrinsically linked to its nature as an organoarsenic compound. The primary mechanisms of its action are believed to be the disruption of cellular energy metabolism through the inhibition of key enzymes like pyruvate dehydrogenase and the uncoupling of oxidative phosphorylation, as well as non-specific interactions with sulfhydryl groups in various proteins. While quantitative data on its direct interaction with specific molecular targets are scarce in the available literature, the provided toxicological data and the understanding of general arsenical toxicity offer a foundational knowledge base. Further research employing modern biochemical and cell-based assays would be necessary to elucidate the specific molecular interactions and dose-response relationships of this compound and its metabolites.

References

Early Investigations into the Amebicidal Properties of Carbarsone: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies on the amebicidal properties of Carbarsone, an organoarsenic compound that was a cornerstone of amebiasis therapy in the early to mid-20th century. This document collates quantitative data from early clinical trials, details the experimental protocols of the era, and visualizes the logical frameworks and hypothesized mechanisms of action as understood by pioneering researchers.

Quantitative Data from Early Clinical Studies

The initial clinical investigations into this compound's efficacy against Entamoeba histolytica infection focused on establishing effective dosages, treatment durations, and cure rates in human subjects. The following tables summarize the key quantitative findings from notable early studies.

Table 1: this compound Treatment of Asymptomatic Amebiasis (Carriers)

| Study (Year) | Patient Population | Dosage Regimen | Total Dose | Cure Rate | Notes |

| Reed et al. (1932-1934) (as cited in Hakansson, 1938) | "Carrier state" of amebiasis | Divided doses over 10 days | ~0.075 g/kg | >90% | Course repeated if stools were not cleared of E. histolytica.[1] |

| Hakansson (1938) | 15 asylum inmates (carriers) | 0.5 g daily for 4 weeks (excluding Sundays) | 12 g (0.148 to 0.387 g/kg) | Not explicitly stated as a percentage; follow-up showed some reinfection. | One case of jaundice and glycosuria was observed. |

Table 2: this compound Treatment of Symptomatic Amebiasis (Chronic and Acute Dysentery)

| Study (Year) | Patient Population | Dosage Regimen | Total Dose | Cure Rate | Notes |

| Chopra & Sen (1933) | 31 patients with chronic amebiasis, many with recurrent dysentery | 0.25 g twice daily for 10 days | 5 g | 74.2% (23 out of 31) | 12.9% failed, 12.9% indeterminate. Criterion for cure was five negative stool examinations. |

| Hakansson (1938) | 6 asylum inmates with acute amebic dysentery | 1 g daily for 6 days, followed by 0.5 g daily for 4 weeks | 18 g (0.221 to 0.486 g/kg) | Not explicitly stated as a percentage; focused on clinical and parasitological response. | No toxic effects were noted in this group.[1] |

| Reed et al. (1932-1934) (as cited in Hakansson, 1938) | Dysenteric cases | Oral and rectal administration | Not specified | "Almost equally good results" as in carriers. | Rectal administration was used in conjunction with oral therapy.[1] |

Experimental Protocols

The methodologies employed in the early 20th century to study amebicidal compounds were foundational. The following sections detail the likely experimental protocols for in vitro and in vivo investigations of this compound, based on the available literature and the established methods of the time.

In Vitro Amebicidal Activity Assessment

Early in vitro studies relied on the cultivation of Entamoeba histolytica in the presence of a mixed bacterial flora, as axenic culture methods were not yet widely available. The foundational work of Dobell and Laidlaw in 1926 provided a basis for these investigations.

Objective: To determine the direct effect of this compound on the viability and motility of E. histolytica trophozoites in culture.

Methodology:

-

Culture Medium Preparation: A diphasic medium, such as Boeck and Drbohlav's Locke-egg-serum medium, would be prepared. This typically consisted of a solid slant of coagulated egg or serum in a test tube, overlaid with a liquid phase of Locke's or Ringer's solution, often supplemented with serum.

-

Inoculation: Trophozoites of E. histolytica, obtained from the feces of an infected individual, would be introduced into the medium. A mixed bacterial flora from the same fecal sample would serve as a food source for the amoebae.

-

This compound Preparation: A stock solution of this compound would be prepared and sterilized. Serial dilutions would be made to achieve a range of concentrations for testing.

-

Exposure: The various dilutions of this compound would be added to the liquid phase of the culture tubes. Control tubes with no drug would also be prepared.

-

Incubation: The culture tubes would be incubated at a constant temperature, typically around 37°C.

-

Observation: At regular intervals (e.g., 24 and 48 hours), a small sample of the liquid phase from each tube would be examined microscopically.

-

Assessment of Amebicidal Activity: The effectiveness of this compound would be determined by observing the motility and morphology of the trophozoites. A lack of motility, cytoplasmic vacuolization, and eventual lysis of the amoebae would indicate an amebicidal effect. The minimal lethal concentration would be recorded as the lowest concentration of this compound that resulted in the death of all trophozoites.

In Vivo Amebicidal Efficacy in Animal Models

Early in vivo studies of amebiasis commonly used kittens or puppies, as they were found to be susceptible to infection with human strains of E. histolytica.

Objective: To evaluate the therapeutic efficacy of this compound in treating intestinal amebiasis in a suitable animal model.

Methodology:

-

Animal Selection: Young kittens or puppies would be selected for the study.

-

Infection: The animals would be infected with E. histolytica trophozoites obtained from human dysenteric stools or from in vitro cultures. The inoculum would be administered rectally via a catheter.

-

Confirmation of Infection: Fecal samples from the infected animals would be examined microscopically to confirm the presence of motile, hematophagous trophozoites and the onset of dysentery.

-

Treatment: Once the infection was established, the animals would be divided into treatment and control groups. The treatment group would receive this compound, typically administered orally in capsules or mixed with food. The control group would receive no treatment.

-

Observation: The animals would be observed daily for clinical signs, such as the severity of diarrhea, the presence of blood and mucus in the stool, and general demeanor. Fecal samples would be examined regularly to monitor the presence of amoebae.

-

Endpoint and Assessment: After a defined treatment period, the animals would be euthanized. A post-mortem examination of the large intestine and cecum would be conducted to assess the extent of ulceration and inflammation. The presence or absence of amoebae in tissue scrapings from the intestinal lesions would be determined microscopically. The efficacy of this compound would be judged by the resolution of clinical symptoms, the disappearance of amoebae from the feces, and the healing of intestinal ulcers compared to the untreated control group.

Visualizations of Experimental Workflows and Hypothesized Mechanisms

Given the historical context of these early studies, the concept of molecular signaling pathways was not yet developed. The visualizations below represent the logical flow of the experimental processes and the conceptual understanding of this compound's mechanism of action at the time.

Caption: Workflow for In Vitro Amebicidal Testing of this compound.

Caption: Workflow for In Vivo Amebicidal Efficacy Studies.

References

Carbarsone: A Technical Overview of its N-Phenylurea Classification, Synthesis, and Antiprotozoal Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbarsone, a pentavalent arsenical compound, has a history of use as an antiprotozoal agent. This technical guide provides an in-depth analysis of its classification as an N-phenylurea compound, a detailed experimental protocol for its synthesis, and an exploration of its mechanism of action. Quantitative data are presented in tabular format for clarity. Furthermore, visual representations of its proposed mechanism of action and a general experimental workflow for antiprotozoal drug screening are provided using Graphviz diagrams to facilitate understanding.

Chemical Classification of this compound

This compound, chemically known as [4-(carbamoylamino)phenyl]arsonic acid, is definitively classified as an N-phenylurea compound. This classification is based on its core chemical structure, which features a urea moiety (-NH-CO-NH-) where one of the nitrogen atoms is directly bonded to a phenyl group. This structural characteristic is the defining feature of N-phenylurea derivatives. The presence of the arsonic acid group (-AsO(OH)₂) on the phenyl ring makes this compound an organoarsenic compound.

The systematic IUPAC name for this compound is [4-(carbamoylamino)phenyl]arsonic acid. Its chemical structure is as follows:

Quantitative Data

A summary of key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₉AsN₂O₄ | [1][2] |

| Molecular Weight | 260.08 g/mol | [1][2] |

| Melting Point | 174 °C | [1] |

| Oral LD₅₀ (rat) | 510 mg/kg | [1] |

| Appearance | White to slightly off-white crystalline powder | |

| Solubility | Slightly soluble in water and alcohol |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of arsanilic acid with potassium cyanate in an acidic aqueous solution. The following is a detailed experimental protocol adapted from the chemical literature.

Materials:

-

p-Arsanilic acid

-

Potassium cyanate (KOCN)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution

-

Decolorizing carbon

-

Distilled water

-

Erlenmeyer flasks

-

Beakers

-

Buchner funnel and filter paper

-

Heating and stirring apparatus

-

pH indicator paper

Procedure:

-

Preparation of Arsanilic Acid Solution: In a suitable Erlenmeyer flask, dissolve p-arsanilic acid in a slight excess of dilute sodium hydroxide solution.

-

Reaction with Potassium Cyanate: To the alkaline solution of arsanilic acid, add a solution of potassium cyanate in water. The molar ratio of potassium cyanate to arsanilic acid should be approximately 1.1:1.

-

Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic to Congo red indicator paper. This will cause the precipitation of this compound.

-

Purification:

-

Collect the crude this compound precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold distilled water.

-

To further purify, dissolve the crude product in a minimal amount of warm dilute sodium hydroxide solution.

-

Add a small amount of decolorizing carbon, stir for 5-10 minutes, and filter the hot solution to remove the carbon.

-

Re-precipitate the this compound by acidifying the filtrate with hydrochloric acid as described in step 3.

-

-

Drying: Collect the purified this compound by vacuum filtration, wash with cold distilled water, and dry in a desiccator over a suitable drying agent.

Mandatory Visualizations

Proposed Mechanism of Action of Arsenicals

The antiprotozoal activity of pentavalent arsenicals like this compound is believed to involve their in vivo reduction to the more toxic trivalent form. Trivalent arsenicals are known to inhibit sulfhydryl-containing enzymes that are crucial for parasite metabolism. A key target is the pyruvate dehydrogenase (PDH) complex, an essential enzyme in carbohydrate metabolism.

References

Methodological & Application

Application Notes and Protocols for In-Vitro Anti-Amebic Assays Using Carbarsone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbarsone, an organoarsenic compound, has historically been used in the treatment of amebiasis, an infection caused by the protozoan parasite Entamoeba histolytica. Although its clinical use has been largely discontinued in favor of drugs with better safety profiles, this compound remains a reference compound in the study of anti-amebic agents. These application notes provide a detailed protocol for evaluating the in-vitro efficacy of this compound and other test compounds against E. histolytica trophozoites. The described methodologies are based on established colorimetric and luminescence-based assays for determining parasite viability.

Mechanism of Action

The precise mechanism of action of this compound against Entamoeba histolytica is not fully elucidated in contemporary literature. However, it is widely understood that arsenicals, as a class of compounds, exert their cytotoxic effects by targeting sulfhydryl groups in essential biomolecules. Trivalent arsenicals have a high affinity for thiol groups present in the cysteine residues of proteins. This interaction can lead to the inactivation of critical enzymes involved in cellular metabolism and antioxidant defense. In protozoan parasites like E. histolytica, which rely heavily on thiol-based redox metabolism for survival, this disruption is particularly detrimental. The binding of arsenicals to key enzymes in pathways such as glycolysis can inhibit energy production, leading to parasite death.

Data Presentation

| Compound | Entamoeba histolytica Strain | IC50 (µM) | Reference |

| Metronidazole | HM1:IMSS | 9.5 | [1] |

| Chloroquine | HM1:IMSS | 15.5 | [1] |

| Emetine | HM1:IMSS | 29.9 | [1] |

| Tinidazole | HM1:IMSS | 10.2 | [1] |

| Auranofin | HM1:IMSS | 0.5 | [2] |

Note: The IC50 values can vary depending on the E. histolytica strain and the specific assay conditions used.

Experimental Protocols

Protocol 1: In-Vitro Anti-Amebic Susceptibility Testing using Nitroblue Tetrazolium (NBT) Reduction Assay

This protocol is adapted from established methods for assessing the viability of E. histolytica trophozoites based on their metabolic activity.

Materials:

-

Entamoeba histolytica trophozoites (e.g., HM1:IMSS strain)

-

TYI-S-33 medium (or other suitable culture medium)

-

This compound (or other test compounds)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Nitroblue Tetrazolium (NBT)

-

Hanks' Balanced Salt Solution (HBSS)

-

Microplate reader

Procedure:

-

Culturing of E. histolytica Trophozoites:

-

Maintain axenic cultures of E. histolytica trophozoites in TYI-S-33 medium at 37°C.

-

Harvest trophozoites in the logarithmic phase of growth for the assay.

-

Perform a cell count using a hemocytometer and adjust the cell suspension to the desired concentration (e.g., 2 x 10^5 cells/mL) in fresh medium.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 0.5% to avoid toxicity to the amoebae.

-

Perform serial dilutions of the this compound stock solution in the culture medium to achieve the desired test concentrations.

-

-

Assay Procedure:

-

Dispense 100 µL of the trophozoite suspension into each well of a 96-well microtiter plate.

-

Add 100 µL of the diluted this compound solution to the respective wells. Include wells with medium only (blank) and wells with trophozoites and vehicle (DMSO) as controls.

-

Incubate the plate at 37°C for the desired time period (e.g., 24 or 48 hours).

-

Following incubation, carefully aspirate the medium from each well.

-

Wash the wells twice with pre-warmed HBSS.

-

Add 100 µL of NBT solution (0.5 mg/mL in HBSS) to each well and incubate for 2-3 hours at 37°C. Viable cells will reduce the yellow NBT to a blue formazan product.

-

Aspirate the NBT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of parasite growth) by plotting the percentage of inhibition against the log of the drug concentration and performing a non-linear regression analysis.

-

Protocol 2: High-Throughput Screening (HTS) using ATP-Based Luminescence Assay

This protocol is suitable for screening a large number of compounds and is based on the principle that ATP levels correlate with cell viability.

Materials:

-

Entamoeba histolytica trophozoites

-

Culture medium

-

This compound (or other test compounds)

-

DMSO

-

384-well opaque-walled microtiter plates

-

ATP-based luminescence assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Preparation:

-

Prepare a suspension of E. histolytica trophozoites at a concentration of 1 x 10^5 cells/mL in culture medium.

-

-

Assay Plate Preparation:

-

Using a liquid handler, dispense 25 µL of the trophozoite suspension into each well of a 384-well plate.

-

Add 250 nL of the test compounds (dissolved in DMSO) to the wells.

-

-

Incubation:

-

Incubate the plates at 37°C for 24 or 48 hours in an anaerobic or microaerophilic environment.

-

-

Luminescence Measurement:

-

Equilibrate the plates to room temperature.

-

Add 25 µL of the ATP-based luminescence reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition as described in Protocol 1, using luminescence values instead of absorbance.

-

Determine the IC50 values for active compounds.

-

Visualizations

Caption: Workflow for in-vitro anti-amebic drug susceptibility testing.

Caption: Proposed mechanism of arsenical toxicity in E. histolytica.

References

Carbarsone as a Control Compound in Drug Screening: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing carbarsone as a control compound in drug screening assays, particularly in the context of amoebicidal and cytotoxicity testing.

Introduction

This compound is an organoarsenic compound that has historically been used as an antiprotozoal agent for the treatment of amebiasis and other infections. Its well-documented activity against protozoa makes it a suitable positive control in amoebicidal drug discovery screens. Furthermore, its known cytotoxicity against mammalian cells allows for its use as a positive control in counter-screening assays to assess the selectivity of test compounds. This document outlines the mechanism of action, provides quantitative data, and details experimental protocols for the effective use of this compound as a control compound.

Mechanism of Action

The primary mechanism of action of this compound, like other arsenicals, involves the disruption of cellular metabolic pathways through the inhibition of essential enzymes. Arsenic compounds, in their trivalent state, have a high affinity for sulfhydryl (-SH) groups present in proteins. This interaction leads to the inactivation of key enzymes involved in cellular respiration and metabolism.

Specifically, it is understood that arsenic and its metabolites interfere with ATP production through multiple mechanisms. Within the citric acid cycle, arsenic inhibits pyruvate dehydrogenase. By competing with phosphate, it uncouples oxidative phosphorylation, which in turn inhibits the energy-linked reduction of NAD+, mitochondrial respiration, and ultimately, ATP synthesis. This disruption of energy metabolism is a key factor in its amoebicidal and cytotoxic effects. The increased production of hydrogen peroxide is another consequence, which can lead to the formation of reactive oxygen species (ROS) and induce oxidative stress.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound.

Quantitative Data

This compound exhibits potent activity against various protozoan parasites and demonstrates cytotoxicity towards mammalian cells. The following table summarizes the available quantitative data for this compound, which can be used as a reference for its application as a control compound. Researchers should note that IC50 values can vary depending on the specific cell line, assay conditions, and incubation time.

| Assay Type | Organism/Cell Line | Parameter | Value | Reference |

| Amoebicidal Activity | Entamoeba histolytica | IC50 | ~1-10 µM (estimated) | |

| Cytotoxicity | Human cell lines (e.g., HeLa, HepG2) | IC50 | ~20-100 µM (estimated) |

Note: The provided IC50 values are estimations based on the known potency of organoarsenicals and may need to be determined empirically for specific experimental conditions.

Experimental Protocols

The following are detailed protocols for amoebicidal and cytotoxicity assays using this compound as a positive control.

Amoebicidal Susceptibility Assay against Entamoeba histolytica

This protocol is designed to determine the amoebicidal activity of test compounds against E. histolytica trophozoites, using this compound as a positive control.

Workflow Diagram:

Caption: Workflow for the amoebicidal susceptibility assay.

Materials:

-

Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain)

-

TYI-S-33 medium

-

96-well microtiter plates

-

Test compounds

-

This compound (positive control)

-

Dimethyl sulfoxide (DMSO, for compound dilution)

-

Trypan Blue solution (0.4%) or MTT reagent

-

Hemocytometer or microplate reader

Procedure:

-

Culture Preparation: Culture E. histolytica trophozoites in TYI-S-33 medium at 37°C to obtain a logarithmic phase culture.

-

Compound Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare serial dilutions of this compound and test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

-

-

Assay Setup:

-

Harvest and count the trophozoites. Adjust the cell density to 1 x 10^5 cells/mL in fresh medium.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Add 100 µL of the diluted compounds and this compound to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

-

Incubation: Incubate the plate at 37°C for 48 to 72 hours in an anaerobic or microaerophilic environment.

-

Viability Assessment:

-

Trypan Blue Exclusion: Mix a small aliquot of the cell suspension from each well with an equal volume of Trypan Blue solution. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Add solubilization solution and measure the absorbance at 570 nm.

-

-